- Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent, Tetrahedron, 2023, 140,
Cas no 92-85-3 (Thianthrene)
Thianthrene structure
Product Name:Thianthrene
CAS No:92-85-3
MF:C12H8S2
MW:216.321920394897
MDL:MFCD00005065
CID:34670
PubChem ID:7109
Update Time:2024-10-26
Thianthrene Chemical and Physical Properties
Names and Identifiers
-
- Thianthrene
- Thianthren
- Thiaanthrene
- 9,10-Dithiaanthracene
- dibenzo-1,4-dithiin
- dibenzothiaphene
- DIPHENYLENE DISULFIDE
- diphenylene disulphide
- Dibenzodithiodioxane
- NSC 439
- NSC439
- GVIJJXMXTUZIOD-UHFFFAOYSA-N
- 4139V9M46H
- C12H8S2
- Thianthrene, 97%
- PubChem10848
- KSC487C5R
- NE10376
- VZ33859
- SY051640
- UNII-4139V9M46H
- AB00990919-03
- EN300-20686
- AKOS000279684
- DB-057337
- SCHEMBL7786
- CS-W014836
- HY-W014120
- EINECS 202-197-0
- T0184
- CHEMBL488176
- W-100269
- AE-641/04637003
- CU-00000000457-1
- AI3-00638
- InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- MFCD00005065
- DS-4155
- AC-16498
- NS00041440
- Q424898
- CHEBI:64511
- Z104479794
- Thianthrene, NIST SRM 1656, combustion calorimetric standard
- AB00990919-01
- NSC-439
- AC7909
- 92-85-3
- DTXSID6059071
- NCGC00341178-01
-
- MDL: MFCD00005065
- Inchi: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- InChI Key: GVIJJXMXTUZIOD-UHFFFAOYSA-N
- SMILES: S1C2C(=CC=CC=2)SC2C1=CC=CC=2
Computed Properties
- Exact Mass: 216.00700
- Monoisotopic Mass: 216.006742
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
- Topological Polar Surface Area: 50.6
Experimental Properties
- Color/Form: White or light yellow powder
- Density: 1.4420
- Melting Point: 151-155 °C (lit.)
- Boiling Point: 364-366 °C(lit.)
- Flash Point: 170.8 ºC
- Refractive Index: 1.6210 (estimate)
- Solubility: DMF: soluble
- PSA: 50.60000
- LogP: 4.30240
- Solubility: Not determined
Thianthrene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Store in a cool, dry place. Keep container closed when not in use.
Thianthrene Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thianthrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818607-500g |
Thianthrene |
92-85-3 | 98% | 500g |
1,698.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 122440-25G |
Thianthrene |
92-85-3 | 25g |
¥728.31 | 2023-12-10 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0184-25G |
Thianthrene |
92-85-3 | >98.0%(GC) | 25g |
¥260.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002666-25g |
Thianthrene |
92-85-3 | 98% | 25g |
¥65 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002666-5g |
Thianthrene |
92-85-3 | 98% | 5g |
¥29 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51160-25g |
Thianthrene |
92-85-3 | 98% | 25g |
¥49.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51160-5g |
Thianthrene |
92-85-3 | 5g |
¥36.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51160-500g |
Thianthrene |
92-85-3 | 500g |
¥1986.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51160-100g |
Thianthrene |
92-85-3 | 100g |
¥456.0 | 2021-09-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0184-5G |
Thianthrene |
92-85-3 | >98.0%(GC) | 5g |
¥140.00 | 2024-04-15 |
Thianthrene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; rt; 5 h, 160 °C
Reference
- Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides coupling, Tetrahedron Letters, 2023, 119,
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ; 12 h, 23 °C
Reference
- Catalyst-free, direct synthesis of dibenzothiophenes, Tetrahedron Letters, 2022, 104,
Production Method 7
Reaction Conditions
1.1 Reagents: Iodobenzene , Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ; rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- A Pd-catalyzed optional approach for the synthesis of dibenzothiophenes, Organic & Biomolecular Chemistry, 2018, 16(12), 2083-2087
Production Method 8
Reaction Conditions
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ; 12 h, 100 °C
Reference
- Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU, Journal of Organic Chemistry, 2013, 78(10), 5001-5006
Production Method 9
Reaction Conditions
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 36 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide, Synlett, 2011, (1), 134-138
Production Method 10
Reaction Conditions
1.1 Reagents: 1,4-Dibromobutane , Zinc
Reference
- Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer process, Chemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 2 min, rt
1.2 16 h, rt
1.2 16 h, rt
Reference
- Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles, Chemical Communications (Cambridge, 2015, 51(44), 9165-9168
Production Method 12
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Reference
- Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivatives, Tetrahedron, 2007, 63(32), 7708-7716
Production Method 13
Production Method 14
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium carbonate , Sulfur Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Reference
- Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 12 h, 100 °C
Reference
- Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl Sulfides, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296
Production Method 17
Reaction Conditions
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
Reference
- meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfilimines, Journal of the Chemical Society, 1989, (8), 1431-5
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: Copper
Reference
- Cyclic disulfides derived from diphenyl, Journal of the Chemical Society, 1928, 1141, 1141-9
Thianthrene Raw materials
- Diphenyl Sulfide
- 5-Iminothianthrene
- Borate(1-),tetrafluoro-
- 1,2-Diiodobenzene
- 1,3-Benzodithiol-2-imine
- 2-Bromo-benzenethiol
- 1-iodo-2-[(2-iodophenyl)disulfanyl]benzene
- 1,2-Benzenedithiol (>85%)
- Thianthrene, 5-oxide
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Thianthrene Preparation Products
Thianthrene Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:92-85-3)噻蒽
Order Number:LE1690364
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:33
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:92-85-3)Thianthrene
Order Number:A844367
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):178.0
Email:sales@amadischem.com
Thianthrene Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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